molecular formula C13H14N2O B11989785 (2E)-2-cyano-3-(2,4,6-trimethylphenyl)prop-2-enamide

(2E)-2-cyano-3-(2,4,6-trimethylphenyl)prop-2-enamide

Cat. No.: B11989785
M. Wt: 214.26 g/mol
InChI Key: BYMWJFZMPFVVGL-IZZDOVSWSA-N
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Description

(2E)-2-Cyano-3-mesityl-2-propenamide is an organic compound characterized by the presence of a cyano group, a mesityl group, and a propenamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-Cyano-3-mesityl-2-propenamide typically involves the reaction of mesityl aldehyde with cyanoacetamide under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by an E-isomerization to yield the desired product. The reaction conditions often include the use of a base such as piperidine or pyridine and a solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of (2E)-2-Cyano-3-mesityl-2-propenamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-Cyano-3-mesityl-2-propenamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The mesityl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

(2E)-2-Cyano-3-mesityl-2-propenamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-2-Cyano-3-mesityl-2-propenamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the mesityl group provides steric hindrance, influencing the compound’s reactivity. The pathways involved may include enzyme inhibition or receptor binding, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-Cyano-3-phenyl-2-propenamide: Similar structure but with a phenyl group instead of a mesityl group.

    (2E)-2-Cyano-3-(4-methylphenyl)-2-propenamide: Contains a 4-methylphenyl group instead of a mesityl group.

Uniqueness

(2E)-2-Cyano-3-mesityl-2-propenamide is unique due to the presence of the mesityl group, which provides increased steric hindrance and potentially alters the compound’s reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

(E)-2-cyano-3-(2,4,6-trimethylphenyl)prop-2-enamide

InChI

InChI=1S/C13H14N2O/c1-8-4-9(2)12(10(3)5-8)6-11(7-14)13(15)16/h4-6H,1-3H3,(H2,15,16)/b11-6+

InChI Key

BYMWJFZMPFVVGL-IZZDOVSWSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)C)/C=C(\C#N)/C(=O)N)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)C=C(C#N)C(=O)N)C

Origin of Product

United States

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